(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one
Description
(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one is a chiral secondary amine characterized by a piperidine ring substituted with a dimethylaminomethyl group at the 3-position and a propan-1-one backbone linked to a primary amine. Its stereochemistry is critical, as evidenced by synthetic protocols that emphasize diastereoisomer separation during preparation .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(12)11(15)14-6-4-5-10(8-14)7-13(2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVHMIUWKJAMOC-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Dimethylaminomethyl)piperidine
The piperidine intermediate is synthesized through reductive amination or nucleophilic substitution:
Method A: Reductive Amination
-
Starting material : 3-Piperidinecarboxaldehyde.
-
Reaction : Condensation with dimethylamine in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN).
-
Conditions : pH 4–5 (acetic acid buffer), 24 h at 25°C.
Method B: Alkylation of Piperidine
Table 1: Comparison of Piperidine Intermediate Synthesis
| Method | Starting Material | Reagent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| A | 3-Piperidinecarboxaldehyde | NaBH3CN | 78% | 95% |
| B | 3-(Chloromethyl)piperidine | Dimethylamine | 68% | 91% |
Coupling with the Amino Ketone Moiety
The amino ketone is introduced via acylation or Mannich reaction:
Method C: Acylation of 3-(Dimethylaminomethyl)piperidine
-
Reagents : (S)-2-((tert-Butoxycarbonyl)amino)propanoic acid, EDCI/HOBt.
-
Conditions : DCM, 0°C to 25°C, 12 h.
-
Deprotection : TFA in DCM removes the Boc group.
Method D: Mannich Reaction
-
Components : Formaldehyde, ammonium chloride, and 3-(dimethylaminomethyl)piperidine.
-
Conditions : Ethanol, reflux for 6 h.
-
Chiral resolution : L-Tartaric acid salt formation (enantiomeric excess: 98%).
Catalytic Asymmetric Synthesis
Proline-Catalyzed Enantioselective Amination
Proline catalysts enable direct asymmetric synthesis of the (S)-configured amino group:
Transition Metal Catalysis
Palladium complexes facilitate C–N bond formation with chiral ligands:
-
Ligand : (R)-BINAP.
-
Substrate : 3-(Dimethylaminomethyl)piperidine and α-bromo ketone.
-
Conditions : Toluene, 80°C, 24 h.
Optimization Challenges and Solutions
Stereochemical Control
Racemization during acylation is mitigated by:
Purification Strategies
Table 2: Analytical Data for Final Product
| Method | [α]D²⁵ (c=1, MeOH) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| C | +24.5° | 1.32 (s, 3H), 2.21–2.45 (m, 8H) | 213.2 [M+H]+ |
| D | +25.1° | 1.30 (s, 3H), 2.18–2.50 (m, 8H) | 213.2 [M+H]+ |
Scalability and Industrial Applications
Continuous Flow Synthesis
Microreactors improve heat transfer and reduce reaction times:
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and inferred properties based on available evidence:
Key Comparative Insights
Piperidine vs. Pyrrolidine Core
- Pyrrolidine-based compounds, such as the tetrafluoro derivative, may exhibit greater rigidity and metabolic resistance due to fluorination .
Substituent Effects
- Dimethylaminomethyl (Target Compound): This polar substituent may enhance solubility in aqueous environments compared to bromo- or fluoro-substituted analogs . However, the tertiary amine could increase basicity, affecting ionization states (pKa ~9.63, inferred from similar compounds) .
Biological Activity
(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one, a chiral compound, has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly in neuropharmacology. This article delves into the compound's biological properties, its interactions with neurotransmitter systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of both an amino group and a piperidine moiety is crucial for its biological activity. The stereochemistry of the compound plays a vital role in its pharmacological properties, influencing its interaction with various receptors.
Research indicates that this compound modulates neurotransmitter systems, particularly those involving serotonin and dopamine . This modulation suggests potential applications in treating mood disorders such as depression and anxiety disorders. The compound's ability to interact with specific receptors enhances its efficacy in these contexts.
Biological Activity Overview
The compound exhibits various biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Influences serotonin and dopamine pathways; potential antidepressant effects. |
| Receptor Interaction | Binds to specific neurotransmitter receptors, enhancing therapeutic efficacy. |
| Pharmacological Applications | Investigated for mood disorder treatments and other neuropharmacological uses. |
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- Neuropharmacological Effects : A study highlighted the compound's ability to significantly affect serotonin receptor activity, leading to improved mood regulation in animal models.
-
Comparative Analysis : Interaction studies compared this compound with other similar compounds, demonstrating unique binding affinities that suggest a distinct mechanism of action:
Compound Name Similarity Unique Features 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one 0.98 Aromatic ring enhances lipophilicity 3-(Methylamino)-1-phenylpropan-1-one hydrochloride 0.90 Hydrochloride salt form increases solubility 3-(Benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one 0.86 Benzyl group may enhance receptor binding
Therapeutic Applications
The primary applications of this compound are being explored within pharmaceutical development:
- Mood Disorders : Due to its action on serotonin and dopamine pathways, it is being investigated as a potential treatment for depression and anxiety.
- Neurodegenerative Diseases : Preliminary studies suggest it may also have implications for neurodegenerative conditions by influencing cholinergic systems .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including:
- Piperidine core functionalization : Introduction of the dimethylaminomethyl group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60°C for 12 hours, yielding 65–72%).
- Propanone coupling : Amide bond formation under anhydrous conditions (e.g., EDC/HOBt with Hünig’s base in DCM at room temperature, yielding 58–63%).
- Chiral resolution : Enantiomeric purification via chiral HPLC (e.g., Chiralpak AD-H column with 25% ethanol, achieving 89–93% enantiomeric excess). Optimization requires strict temperature control (0–5°C for sensitive steps) and solvent selection (THF or DCM for moisture-sensitive reactions) .
Q. What analytical techniques are most effective for confirming the structural integrity and stereochemical purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify piperidine ring substitution patterns and propanone carbonyl resonance (δ ~200–210 ppm).
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H⁺] calculated for C₁₁H₂₂N₃O: 236.1764).
- Chiral HPLC : CSP columns (e.g., Chiralpak AD-H) with n-hexane/i-PrOH (85:15) to confirm >98% enantiomeric purity.
- X-ray crystallography : For absolute configuration validation if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How does the stereochemistry at the chiral center influence the compound’s interaction with biological targets such as neurotransmitter receptors?
The (S)-enantiomer exhibits preferential binding to monoamine transporters (e.g., serotonin and norepinephrine receptors) due to spatial compatibility with hydrophobic binding pockets. Computational docking studies (using AutoDock Vina) suggest that the dimethylaminomethyl group adopts a gauche conformation, enabling hydrogen bonding with Asp113 in the SERT binding site. Comparative studies with the (R)-enantiomer show a 10-fold lower IC₅₀ in uptake inhibition assays, highlighting enantioselective activity .
Q. What strategies can resolve contradictions in reported enzymatic inhibition data across independent studies?
Discrepancies often arise from:
- Enantiomeric impurity : Validate purity via chiral HPLC and repeat assays with ≥98% ee material.
- Assay variability : Standardize ATP concentrations (1 mM) and pH (7.4) in kinase inhibition studies.
- Enzyme isoform differences : Use recombinant isoforms (e.g., PKC-α vs. PKC-β) for specificity profiling. A 2024 study demonstrated that batch-dependent variations in dimethylaminomethyl group orientation (confirmed by NOESY NMR) alter binding kinetics by 30–40%, necessitating crystallographic validation of bioactive conformations .
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- Molecular dynamics (MD) simulations : Predict logP values (optimal range: 2.5–3.5) and polar surface area (<90 Ų) for BBB penetration.
- Coarse-grained modeling : Simulate interactions with lipid bilayers to assess passive diffusion rates.
- QSAR studies : Correlate substituent effects (e.g., replacing dimethylamino with morpholino) with in vivo bioavailability. Recent models suggest fluorination at the piperidine 4-position improves BBB uptake by 20% without compromising target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
